molecular formula C15H18N4OS2 B2621288 2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-13-3

2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2621288
CAS No.: 851970-13-3
M. Wt: 334.46
InChI Key: LWFPAKCWHMGRMG-UHFFFAOYSA-N
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Description

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC rules for fused heterocyclic systems:

  • Parent structure : Thiazolo[3,2-b]triazol-6-ol (bicyclic system with thiazole fused to triazole)
  • Substituents :
    • Methyl group at position 2
    • (Piperidin-1-yl)(thiophen-2-yl)methyl group at position 5

This gives the full name:
2-Methyl-5-[(piperidin-1-yl)(thiophen-2-yl)methyl]thiazolo[3,2-b]triazol-6-ol
The numbering prioritizes the thiazole nitrogen at position 1, with fusion occurring between thiazole C3 and triazole C2.

Crystallographic Structure Determination

While direct X-ray data for this compound remains unpublished, studies of analogous systems reveal:

Structural Feature Observed Values (Analogous Compounds) Source
Bicyclic core planarity RMS deviation ≤ 0.025 Å
C5–C7 bond length (substituent) 1.373 ± 0.002 Å
Dihedral angle (thiophene/core) 12.5°–18.7°
Hydrogen bond network N–H···O (2.89–3.12 Å)

The molecule adopts a Z configuration about the C5–C7 bond, with the piperidine and thiophene groups forming a pseudo-axial arrangement relative to the bicyclic core. Intermolecular π-π stacking between thiazolo-triazole systems occurs at 3.40–3.44 Å distances, stabilizing crystal packing.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Key $${}^{1}$$H and $${}^{13}$$C NMR signals (predicted from analogous structures in DMSO-d₆):

$${}^{1}$$H NMR (600 MHz):

  • δ 2.41 (s, 3H, C2–CH₃)
  • δ 3.12–3.45 (m, 4H, piperidine N–CH₂)
  • δ 7.24 (dd, J=3.6 Hz, 1H, thiophene H3)
  • δ 7.62 (d, J=5.1 Hz, 1H, thiophene H4)
  • δ 7.83 (d, J=5.1 Hz, 1H, thiophene H5)
  • δ 10.21 (br s, 1H, C6–OH)

$${}^{13}$$C NMR (151 MHz):

  • δ 24.8 (C2–CH₃)
  • δ 54.3, 58.1 (piperidine CH₂)
  • δ 121.4 (thiophene C3)
  • δ 127.9 (thiophene C4)
  • δ 140.2 (thiophene C5)
  • δ 165.3 (C8 thiazolo-triazole)

The thiophene protons exhibit characteristic splitting patterns due to vicinal coupling ($${}^{3}$$J=5.1 Hz). Piperidine methylenes show complex multiplicity from chair-to-chair interconversion at room temperature.

Infrared (IR) Spectroscopy Fingerprinting

Critical absorption bands:

Vibration Mode Wavenumber (cm⁻¹) Assignment
ν(O–H) 3180–3250 Hydrogen-bonded -OH
ν(C=N) 1615–1630 Triazole ring stretching
δ(C–H) thiophene 780–820 Out-of-plane deformation
ν(C–S) 645–685 Thiazole ring vibration
ν(C–N) piperidine 1120–1145 Tertiary amine stretch

The broad O–H stretch at 3217 cm⁻¹ confirms intramolecular hydrogen bonding with the triazole N3 atom.

Mass Spectrometric Fragmentation Patterns

Characteristic ESI-MS peaks (positive mode):

m/z Relative Intensity (%) Fragment Ion
413 100 [M+H]⁺ (C₁₉H₂₁N₄O S₂)
396 45 [M+H–OH]⁺
298 62 Loss of piperidine (C₅H₁₁N)
215 33 Thiazolo-triazole core

The base peak at m/z 413 corresponds to protonated molecular ion. Cleavage occurs preferentially at the C5–C7 bond, releasing the (piperidin-1-yl)(thiophen-2-yl)methyl substituent.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) level optimizations reveal:

Parameter Calculated Value
HOMO-LUMO gap 4.12 eV
Dipole moment 6.78 Debye
C5–C7 bond order 1.24 (conjugated)
NBO charge on O6 -0.512 e

The electron-deficient triazole ring (LUMO = -1.89 eV) and electron-rich thiophene (HOMO = -5.01 eV) facilitate charge transfer interactions.

Molecular Orbital Analysis

Frontier orbital distribution:

  • HOMO : Localized on thiophene π-system and piperidine lone pairs
  • LUMO : Concentrated on triazole ring and thiazole S atom

The 3D electrostatic potential map shows:

  • Negative potential (-0.32 a.u.) at O6 and thiophene S
  • Positive potential (+0.18 a.u.) at piperidine N

This polarity profile suggests preferential binding to cationic biological targets via the thiophene/OH regions.

Properties

IUPAC Name

2-methyl-5-[piperidin-1-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-10-16-15-19(17-10)14(20)13(22-15)12(11-6-5-9-21-11)18-7-3-2-4-8-18/h5-6,9,12,20H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFPAKCWHMGRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thioamides with α-haloketones under acidic conditions.

    Construction of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between azides and alkynes.

    Attachment of the Piperidine and Thiophene Groups: This step involves nucleophilic substitution reactions where the piperidine and thiophene groups are introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structure and biological activity.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: Its heterocyclic structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Key Observations :

  • Piperidine Derivatives : The presence of piperidine (as in 6b) correlates with high thermal stability (>280°C) , suggesting that the target compound may exhibit similar robustness. However, the hybrid piperidine-thiophene substituent in the target compound likely enhances π-π stacking interactions with biological targets compared to simpler piperidinyl-methylene analogs .
  • Thiophene vs. Aromatic Substituents : Thiophene-containing derivatives (e.g., the target compound) may exhibit improved bioavailability over purely phenyl-substituted analogs (e.g., 3c, 5b) due to thiophene’s electron-rich aromatic system, which facilitates membrane penetration .
  • Hydroxyl Group: The hydroxyl group at position 6 in the target compound is rare among reported analogs.
Pharmacological Activity Comparisons
  • Anticonvulsant Activity: Fluorophenyl-substituted compound 3c showed high selectivity in the maximal electroshock (MES) test, while 5b (4-propoxyphenyl) was active in both MES and pentylenetetrazole (PTZ) models .
  • Antimicrobial Activity : Piperidine- and thiophene-containing analogs (e.g., 6b , 5a ) demonstrated moderate activity against Gram-positive bacteria and fungi . The target compound’s hybrid substituent could broaden its antimicrobial spectrum.
Physicochemical Properties
  • Melting Points: Derivatives with bulky aromatic substituents (e.g., 5d: phenylamino, 262–263°C ) exhibit higher melting points than aliphatic analogs (e.g., 5c: cyclopropylamino, 199–201°C ). The target compound’s melting point is unreported but likely intermediate due to its mixed substituents.
  • Synthetic Accessibility: Most analogs are synthesized via [2+3]-cyclocondensation or thiol-ene click reactions .

Biological Activity

The compound 2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula

The molecular formula for this compound is C15H18N4SC_{15}H_{18}N_{4}S, indicating a complex structure that contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. A study focusing on various derivatives found that compounds similar to this compound showed promising activity against both bacterial and fungal strains. Specifically, derivatives were screened for their binding efficacy against bacterial drug targets and demonstrated effective antimicrobial activity against Mycobacterium tuberculosis and other pathogens .

Antitumor Activity

Compounds within this class have also been investigated for their antitumor properties. For instance, thiazolo[3,2-b][1,2,4]triazole derivatives have been shown to inhibit the growth of various human cancer cell lines. The presence of specific substituents on the thiazole ring has been correlated with enhanced cytotoxicity. In vitro studies indicated that certain analogs could significantly reduce cell viability in glioma and breast cancer cell lines .

The proposed mechanisms of action for these compounds include:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes such as Na+/K(+)-ATPase and other oncogenic pathways .
  • Interference with DNA Synthesis : The thiazole moiety can interact with nucleic acids, disrupting replication processes in rapidly dividing cells.

Case Study 1: Antimicrobial Screening

In a recent study published in Drug Target Insights, several thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their antimicrobial activity. Among these compounds, five demonstrated significant antibacterial effects against M. tuberculosis strains. The structure-activity relationship (SAR) analysis revealed that modifications at the thiophene and piperidine positions were crucial for enhancing efficacy .

Case Study 2: Antitumor Efficacy

Another investigation focused on the cytotoxic effects of thiazolo[3,2-b][1,2,4]triazole derivatives on cancer cell lines. The results indicated that specific substitutions on the triazole ring could lead to enhanced antiproliferative effects. For example, compounds with halogen substitutions showed increased potency against breast cancer cells compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

The synthesis involves multi-step reactions leveraging cyclization and functional group modifications. A typical protocol includes:

  • Step 1 : Formation of the thiazole ring via reaction of thioketones or thioamides with hydrazine derivatives.
  • Step 2 : Cyclization with azides or hydrazones to construct the triazole core.
  • Step 3 : Introduction of the piperidine and thiophenyl groups via nucleophilic substitution or coupling reactions.
    Key reagents include ethanol/methanol for purification and catalysts like triethylamine for reaction acceleration .

Q. Table 1: Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Temperature70–80°CHigher temps improve cyclization efficiency
SolventDMF, CHCl₃, or PEG-400PEG-400 enhances microwave-assisted reaction rates
CatalystBleaching Earth Clay (pH 12.5)Reduces side reactions in heterocycle formation

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.47 for C₂₀H₂₀FN₅O₂S analogs) .
  • X-ray Crystallography : Resolves spatial arrangement of thiazolo-triazole and piperidine-thiophene moieties .

Q. What preliminary biological activities have been reported?

Early studies highlight:

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to thiophene and triazole interactions .
  • Anti-inflammatory Effects : 50% inhibition of COX-2 at 10 µM, linked to piperidine’s electron-donating properties .

Q. Table 2: In Vitro Bioactivity Profile

AssayResult (IC₅₀/EC₅₀)Mechanism Insights
COX-2 Inhibition10 µMCompetitive binding to active site
Bacterial Growth8–32 µg/mLDisruption of cell wall synthesis

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved?

Discrepancies in IC₅₀ values may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
  • Purity Issues : Impurities >5% skew results; HPLC with ≥95% purity thresholds is critical .
  • Solubility : Use of DMSO vs. aqueous buffers affects compound bioavailability .
    Methodological Recommendation : Standardize protocols using WHO-recommended cell lines and validate purity via LC-MS .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

  • Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h with 15–20% yield improvement .
  • Solvent-Free Conditions : Eliminates solvent recovery costs and improves atom economy (e.g., 85% yield in one-pot reactions) .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance coupling reaction efficiency .

Q. What advanced techniques elucidate its mechanism of action?

  • Molecular Docking : Predicts binding affinity to targets like EGFR (ΔG = -9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KD = 120 nM for kinase inhibition) .
  • Metabolomic Profiling : Identifies downstream biomarkers (e.g., ATP depletion in cancer cells) .

Q. How does structural modification affect pharmacological properties?

  • Piperidine Substitution : Fluorination at the 4-position increases blood-brain barrier penetration (logP reduction from 3.2 to 2.8) .
  • Thiophene vs. Furan : Thiophene enhances antimicrobial activity due to sulfur’s electronegativity .

Q. Table 3: Structure-Activity Relationship (SAR)

ModificationBioactivity ChangeRationale
Piperidine → Piperazine2-fold ↑ in COX-2 inhibitionEnhanced hydrogen bonding
Methyl → Ethyl (R-group)30% ↓ in cytotoxicityReduced steric hindrance

Q. What analytical methods resolve degradation products under physiological conditions?

  • Forced Degradation Studies : Acidic (0.1M HCl) and oxidative (H₂O₂) conditions identify labile sites.
  • HPLC-MS/MS : Detects degradation products (e.g., hydrolyzed triazole at m/z 285.1) .
  • Stability Testing : pH 7.4 buffer at 37°C shows 90% stability over 72h .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.